5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol
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Overview
Description
5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol is a synthetic compound with the molecular formula C10H11N3S2 and a molecular weight of 237.34 g/mol . This compound is primarily used in proteomics research and has gained attention due to its potential therapeutic and environmental applications.
Mechanism of Action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been reported to exhibit potent antimicrobial activity .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can influence a variety of biochemical pathways, potentially leading to downstream effects such as antimicrobial activity .
Result of Action
Similar 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity .
Preparation Methods
The synthesis of 5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol typically involves the reaction of 3,4-dimethylaniline with thiocarbohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the thiadiazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar compounds to 5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol include:
5-Amino-1,3,4-thiadiazole-2-thiol: This compound also exhibits enzyme inhibition properties and has been studied for its anticonvulsant activity.
5-Methyl-1,3,4-thiadiazole-2-thiol: Used as a pharmaceutical intermediate, this compound has been investigated for its degradation under UV light.
1,3,4-Thiadiazole derivatives: These compounds have been synthesized and evaluated for their antimicrobial activity, showing potential as potent antimicrobial agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(3,4-dimethylanilino)-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-6-3-4-8(5-7(6)2)11-9-12-13-10(14)15-9/h3-5H,1-2H3,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCSODFVQZANEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NNC(=S)S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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